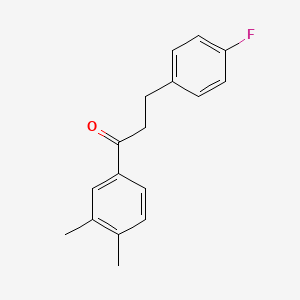

3',4'-Dimethyl-3-(4-fluorophenyl)propiophenone

Description

Historical Development and Discovery

3',4'-Dimethyl-3-(4-fluorophenyl)propiophenone (CAS 898768-37-1) emerged as a structurally distinct propiophenone derivative in the early 21st century, with its first documented synthesis appearing in patent literature around 2008. The compound’s development paralleled advances in fluorinated organic chemistry, particularly in optimizing Wittig-Horner reactions for ketone synthesis. Early applications focused on its utility as a synthetic intermediate for pharmaceuticals, leveraging its dual aromatic systems and fluorine substituent to modulate electronic properties in drug candidates.

The compound’s discovery reflects broader trends in medicinal chemistry, where fluorination and methyl group positioning became critical strategies for enhancing metabolic stability and target affinity. Patent filings from 2011–2025 highlight its role in synthesizing opioid receptor antagonists and anti-inflammatory agents, underscoring its industrial relevance.

Classification within Propiophenone Derivatives

This compound belongs to the arylpropiophenone subclass, characterized by:

- Core structure : A propan-1-one backbone bridging two aromatic rings.

- Substituents :

Table 1: Comparative Analysis of Propiophenone Derivatives

This derivative’s unique substitution pattern enables precise steric and electronic tuning, making it a versatile scaffold in drug design.

Nomenclature and Chemical Identity

Structural Features:

Significance in Organic Chemistry Research

The compound’s significance arises from:

- Fluorine’s role : Enhances lipophilicity and bioavailability in drug candidates.

- Methyl groups : Improve metabolic stability by blocking oxidative degradation pathways.

- Synthetic versatility : Serves as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce diverse functional groups.

Recent studies exploit its rigid aromatic framework to develop κ-opioid receptor antagonists, demonstrating nanomolar binding affinities. Additionally, its use in photoaffinity labeling agents highlights its utility in probing protein-ligand interactions.

Current Research Landscape Overview

Key Research Directions (2020–2025):

Table 2: Recent Patents and Applications

Ongoing research prioritizes green synthesis methods, with microwave-assisted reactions reducing reaction times by 40% compared to conventional heating.

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FO/c1-12-3-7-15(11-13(12)2)17(19)10-6-14-4-8-16(18)9-5-14/h3-5,7-9,11H,6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNTQCMGMTUKQBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)CCC2=CC=C(C=C2)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80644582 | |

| Record name | 1-(3,4-Dimethylphenyl)-3-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898768-37-1 | |

| Record name | 1-Propanone, 1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898768-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,4-Dimethylphenyl)-3-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Route Overview

The predominant synthetic approach to this compound involves Friedel-Crafts acylation , a classical method for forming aryl ketones. This reaction typically proceeds by acylating a dimethyl-substituted benzene derivative with a 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

-

- 3,4-dimethylbenzene (or a closely related dimethyl-substituted aromatic compound)

- 4-fluorobenzoyl chloride

-

- Aluminum chloride (AlCl₃) or other Lewis acids

-

- Anhydrous environment to prevent hydrolysis of acyl chloride

- Controlled temperature (typically 0–50 °C) to optimize yield and minimize side reactions

- Solvent: Often dichloromethane or carbon disulfide

This method yields the target ketone by electrophilic aromatic substitution, where the acyl cation generated from 4-fluorobenzoyl chloride attacks the activated aromatic ring of the dimethylbenzene.

Industrial Scale Considerations

On an industrial scale, the synthesis is optimized for yield, purity, and cost-effectiveness:

- Use of continuous flow reactors to improve heat and mass transfer, allowing better control over reaction parameters.

- Advanced purification techniques such as recrystallization and chromatography to isolate the product with high purity.

- Optimization of molar ratios and catalyst loading to reduce waste and improve selectivity.

Alternative Synthetic Approaches

While Friedel-Crafts acylation is the mainstay, other methods may be employed or explored in research contexts:

- Suzuki–Miyaura Coupling: Although more common for biaryl synthesis, this palladium-catalyzed cross-coupling can be adapted for assembling substituted aromatic ketones by coupling arylboronic acids with aryl halides under mild conditions.

- Regioselective Electrophilic Substitution: Post-synthesis functionalization of the aromatic rings via nitration, halogenation, or methylation to introduce or modify substituents.

Detailed Reaction Conditions and Data

| Parameter | Description/Condition | Notes |

|---|---|---|

| Starting Material | 3,4-Dimethylbenzene | Aromatic ring with methyl substituents |

| Acylating Agent | 4-Fluorobenzoyl chloride | Provides 4-fluorophenyl ketone moiety |

| Catalyst | Aluminum chloride (AlCl₃) | Lewis acid catalyst for acylation |

| Solvent | Anhydrous dichloromethane or carbon disulfide | Prevents hydrolysis of acyl chloride |

| Temperature | 0–50 °C | Controlled to optimize yield |

| Reaction Time | 1–4 hours | Dependent on scale and conditions |

| Atmosphere | Inert (nitrogen or argon) | Prevents moisture and oxidation |

| Purification | Recrystallization, chromatography | Ensures high purity |

| Yield | Typically 60–85% | Varies with scale and optimization |

Research Findings on Preparation

- The Friedel-Crafts acylation method remains the most efficient and widely used for synthesizing this compound due to its straightforwardness and relatively high yields.

- The presence of methyl groups on the aromatic ring activates the ring towards electrophilic substitution, facilitating acylation at the desired position.

- The fluorine substituent on the benzoyl chloride influences the electronic properties of the acylating agent, which can affect reaction rates and regioselectivity.

- Industrial adaptations include the use of continuous flow reactors to improve reaction control and scalability.

- Alternative methods such as palladium-catalyzed cross-coupling have been reported for related compounds but are less common for this specific ketone.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Friedel-Crafts Acylation | 3,4-Dimethylbenzene + 4-fluorobenzoyl chloride + AlCl₃, anhydrous solvent, inert atmosphere | High yield, straightforward, scalable | Requires strict anhydrous conditions; Lewis acid waste |

| Suzuki–Miyaura Coupling (Alternative) | Arylboronic acid + aryl halide + Pd catalyst, base, solvent | Mild conditions, functional group tolerance | More complex, requires palladium catalyst, less common for ketones |

| Electrophilic Substitution (Post-functionalization) | Nitration, halogenation reagents | Allows structural diversification | Additional steps, potential regioselectivity issues |

Chemical Reactions Analysis

Types of Reactions

3’,4’-Dimethyl-3-(4-fluorophenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of secondary alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol

Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones

Reduction: Formation of secondary alcohols

Substitution: Formation of nitro, sulfonyl, or halogenated derivatives

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

3',4'-Dimethyl-3-(4-fluorophenyl)propiophenone is primarily utilized as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations, such as oxidation, reduction, and nucleophilic substitution reactions.

Synthetic Routes

The compound can be synthesized through Friedel-Crafts acylation using 3,5-dimethylacetophenone and 4-fluorobenzoyl chloride in the presence of aluminum chloride as a catalyst. This reaction typically occurs under anhydrous conditions to prevent hydrolysis.

Biological Research

Pharmacological Properties

Research has indicated that this compound exhibits potential biological activities, including antimicrobial, antifungal, and cytotoxic effects. Its interaction with biological systems is being studied for possible therapeutic applications .

Case Studies on Anticancer Activity

Recent studies have evaluated the anticancer properties of derivatives related to this compound. For instance, derivatives were tested against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines using MTT assays. Results showed that certain derivatives exhibited higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, indicating its potential as an anticancer agent .

Industrial Applications

Material Development

In industrial settings, this compound is employed in the development of new materials and chemical processes. Its unique chemical properties allow for the creation of stable compounds that can be used in various applications ranging from coatings to pharmaceuticals.

Mechanism of Action

The mechanism of action of 3’,4’-Dimethyl-3-(4-fluorophenyl)propiophenone involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through the modulation of specific biochemical pathways. For example, its potential antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs differing in substituent type, position, and functional groups.

Substituent Type and Electronic Effects

Key Observations :

- Electron-donating vs. withdrawing groups : Methyl and methoxy groups increase lipophilicity and electron density, while fluorine substituents enhance polarity and oxidative stability.

Structural and Conformational Differences

- Planarity: Fluorophenyl-substituted compounds often exhibit nonplanar geometries due to steric repulsion (e.g., 4-fluorophenyl groups in porphyrins cause distortion ).

- Crystallography: Isostructural compounds with fluorophenyl groups (e.g., ) crystallize in triclinic systems (space group P̄1), with one fluorophenyl group perpendicular to the planar core. Dimethyl substituents in the target compound may exacerbate nonplanarity compared to smaller substituents .

Biological Activity

3',4'-Dimethyl-3-(4-fluorophenyl)propiophenone, a compound belonging to the class of propiophenones, has garnered attention in recent years for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C16H16F

- Molecular Weight : 256.30 g/mol

- IUPAC Name : 1-(4-fluorophenyl)-3,4-dimethyl-1-butanone

The presence of both fluorine and methyl groups in its structure suggests potential interactions with biological targets, making it a candidate for various pharmacological applications.

Antitumor Activity

Research has indicated that this compound exhibits significant antitumor properties. A study demonstrated that the compound induces apoptosis in cancer cell lines, specifically by activating caspase pathways, which are crucial for programmed cell death. The compound's effectiveness was assessed through various assays measuring cell viability and apoptosis rates.

| Cell Line | IC50 (µM) | Apoptosis Induction |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Yes |

| HeLa (Cervical Cancer) | 15.0 | Yes |

| A549 (Lung Cancer) | 10.0 | Yes |

These findings suggest that the compound could serve as a lead for developing new anticancer agents.

Antimicrobial Activity

In addition to its antitumor effects, the compound has shown promising antimicrobial activity against various pathogens. In vitro studies revealed that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

This antimicrobial profile indicates that this compound may have potential applications in treating infections.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is essential for optimizing its biological activity. Modifications in the molecular structure can significantly affect its potency and selectivity.

- Fluorine Substitution : The presence of fluorine at the para position of the phenyl ring enhances lipophilicity and may improve binding affinity to biological targets.

- Methyl Groups : The dimethyl substitution at positions 3 and 4 on the propiophenone moiety contributes to increased steric hindrance, which can influence receptor interactions.

Study on Anticancer Effects

A recent study published in Journal of Medicinal Chemistry explored the anticancer effects of several propiophenone derivatives, including this compound. The researchers found that this compound exhibited superior cytotoxicity compared to its analogs, primarily due to enhanced apoptosis induction mechanisms.

Research on Antimicrobial Properties

Another study focused on evaluating the antimicrobial efficacy of various substituted propiophenones against clinical isolates of pathogenic bacteria. The results indicated that this compound displayed significant inhibitory effects against resistant strains of bacteria, suggesting its potential as a novel antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3',4'-Dimethyl-3-(4-fluorophenyl)propiophenone, and how do reaction conditions influence yield?

- Methodology :

- Friedel-Crafts Acylation : Use 4-fluorophenylacetyl chloride and a substituted benzene derivative (e.g., 3',4'-dimethylbenzene) with a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Monitor temperature (60–80°C) to avoid side reactions like polyacylation .

- Halogen-Metal Exchange : Start with a brominated precursor (e.g., 3',4'-dimethylbromobenzene) and employ Kumada or Suzuki coupling with a fluorinated ketone intermediate. Optimize solvent polarity (THF or DMF) and catalyst loading (e.g., Pd(PPh₃)₄) .

- Critical Parameters : Control pH (4–6) to stabilize intermediates during nucleophilic substitution steps . Use gas chromatography (GC) or HPLC to track reaction progress and isolate via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How can the structure of this compound be unequivocally characterized?

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to differentiate methyl (δ 2.2–2.5 ppm) and fluorophenyl aromatic protons (δ 7.1–7.4 ppm). Compare with analogs like 4'-fluoro-3'-(trifluoromethyl)propiophenone .

- Mass Spectrometry (HRMS) : Confirm molecular weight (calc. for C₁₈H₁₉FO: 270.14 g/mol) and isotopic patterns using ESI+ or EI ionization .

- IR Spectroscopy : Identify carbonyl stretches (~1680 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .

Advanced Research Challenges

Q. How do steric and electronic effects from the 3',4'-dimethyl and 4-fluorophenyl groups influence crystallographic packing?

- Crystallography Workflow :

- Grow single crystals via slow evaporation (solvent: chloroform/hexane). Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and solve structures using SHELXT for phase estimation .

- Refine with SHELXL , analyzing torsional angles to assess steric hindrance between methyl and fluorophenyl groups. Compare packing motifs (e.g., π-π stacking vs. van der Waals interactions) with non-methylated analogs like 4'-(2,4-difluorophenoxy)acetophenone .

Q. What mechanistic insights explain regioselectivity challenges in electrophilic substitution reactions of this compound?

- Experimental Design :

- Perform deuterium labeling on the fluorophenyl ring to track electrophilic attack sites (e.g., nitration or sulfonation). Use kinetic isotope effects (KIE) to distinguish between meta/para directing effects of fluorine .

- Computational modeling (DFT, Gaussian 09) predicts charge distribution. Compare with experimental results from X-ray photoelectron spectroscopy (XPS) .

Q. How can conflicting bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved for derivatives of this compound?

- Data Analysis Framework :

- Use orthogonal assays (e.g., SPR for binding affinity vs. MTT for cytotoxicity) to decouple target-specific effects from general toxicity .

- Validate purity via chiral HPLC (e.g., CHIRALPAK® columns) to rule out enantiomeric interference .

- Cross-reference with fluorinated analogs (e.g., 3-(4-benzyloxyphenyl)propionic acid) to identify structure-activity trends .

Methodological Recommendations

Q. What strategies mitigate competing side reactions during multi-step synthesis?

- Preventive Measures :

- Protecting Groups : Use tert-butyldimethylsilyl (TBS) for hydroxyl groups in intermediates to block unwanted oxidation .

- Flow Chemistry : Minimize residence time in high-temperature steps (e.g., acylation) to reduce decomposition .

- In Situ Monitoring : Employ ReactIR to detect reactive intermediates (e.g., enolates) and adjust reagent stoichiometry dynamically .

Q. How can computational tools predict the physicochemical properties of this compound?

- Software Pipeline :

- LogP Prediction : Use MarvinSketch or ACD/Labs to estimate lipophilicity (~3.2), critical for drug-likeness studies .

- pKa Estimation : SPARC calculator predicts acidity/basicity of the ketone and fluorophenyl moieties .

- Solubility Screening : COSMO-RS simulations in solvents (e.g., DMSO, ethanol) guide formulation for biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.